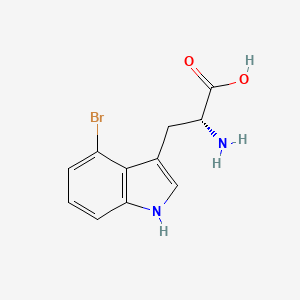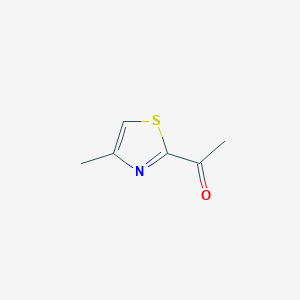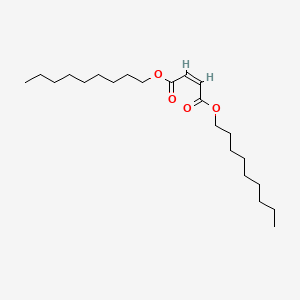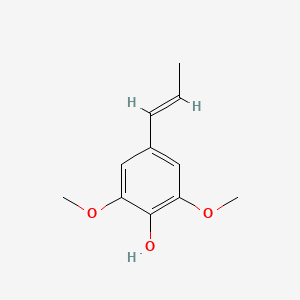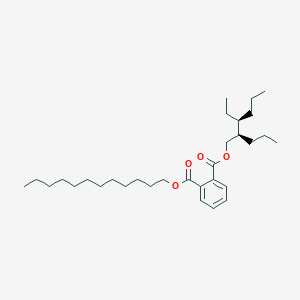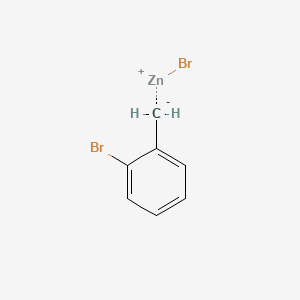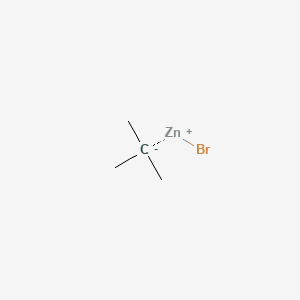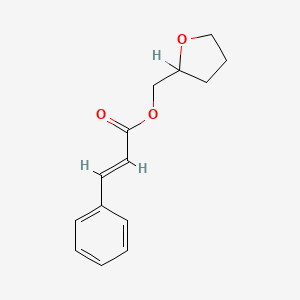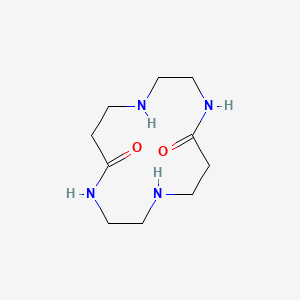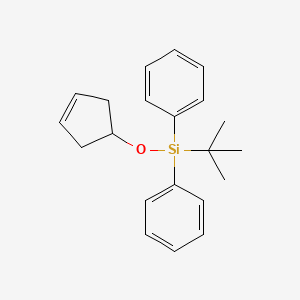
Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane
Overview
Description
Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane is a chemical compound with the molecular formula C21H26OSi and a molecular weight of 322.52 g/mol . It is characterized by the presence of a tert-butyl group, a cyclopent-3-en-1-yloxy group, and two phenyl groups attached to a silicon atom. This compound is typically found as a colorless to yellow sticky oil or semi-solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane involves the reaction of 4-hydroxycyclopentene with tert-butyldiphenylsilyl chloride in the presence of imidazole as a catalyst. The reaction is carried out in an ice-cooled solution of N,N-dimethylformamide (DMF) at room temperature for 16 hours . The reaction mixture is then diluted with water and extracted with ethyl acetate. The organic layer is washed with water and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash column chromatography using a petroleum ether/ethyl acetate mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of common reagents and standard purification techniques makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different substituents.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane has several applications in scientific research:
Biology: The compound can be used in the development of silicon-based biomaterials and as a reagent in biochemical assays.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, making it useful in the formation of complex molecular structures. The tert-butyl and phenyl groups provide steric hindrance, which can influence the reactivity and stability of the compound in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
tert-butyl(cyclopent-3-en-1-yloxy)dimethylsilane: Similar structure but with dimethyl groups instead of diphenyl groups.
tert-butyl(cyclopent-3-en-1-yloxy)trimethylsilane: Contains trimethyl groups instead of diphenyl groups.
Uniqueness
Tert-butyl(cyclopent-3-en-1-yloxy)diphenylsilane is unique due to the presence of both tert-butyl and diphenyl groups attached to the silicon atom. This combination provides a balance of steric hindrance and electronic effects, making it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl-cyclopent-3-en-1-yloxy-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26OSi/c1-21(2,3)23(19-14-6-4-7-15-19,20-16-8-5-9-17-20)22-18-12-10-11-13-18/h4-11,14-18H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCODZQWZNXYLIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463163 | |
| Record name | Silane, (3-cyclopenten-1-yloxy)(1,1-dimethylethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182801-94-1 | |
| Record name | Silane, (3-cyclopenten-1-yloxy)(1,1-dimethylethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

